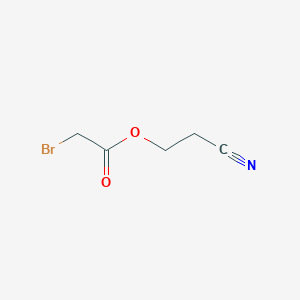

2-Cyanoethyl 2-bromoacetate

Description

Contextualization within Halogenated Carboxylic Acid Esters as Enabling Reagents

Halogenated carboxylic acid esters, particularly α-halo esters like 2-cyanoethyl 2-bromoacetate, are a well-established class of intermediates in organic synthesis. wikipedia.org Their chemical utility is dominated by the presence of a halogen atom (usually chlorine or bromine) on the carbon adjacent to the ester carbonyl group. This structural feature makes them powerful alkylating agents, as the halide ion is a good leaving group in nucleophilic substitution reactions. wikipedia.org

These reagents are employed in a variety of synthetic transformations. wikipedia.org They react readily with a wide range of nucleophiles, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. For instance, reaction with ammonia (B1221849) or azides provides a route to amino acids and their derivatives. wikipedia.org Furthermore, α-halo esters are key reactants in the Darzens reaction, where they condense with ketones or aldehydes in the presence of a base to form α,β-epoxy esters, also known as glycidic esters. wikipedia.org The versatility of this class of compounds has led to their use in the production of numerous fine chemicals and complex molecular architectures. wikipedia.orgacs.org The synthesis of these halogenated esters can be achieved through various methods, including the direct halogenation of the parent carboxylic acid or ester, such as in the Hell-Volhard-Zelinsky reaction. wikipedia.orgchemistrysteps.com

| Reaction Type | Description | Example Reactant | Product Class |

| Nucleophilic Substitution | The α-halide is displaced by a nucleophile. wikipedia.org | Ammonia, Azide (B81097) | Amino Acids, Azido Esters |

| Darzens Condensation | Reaction with a ketone or aldehyde in the presence of a base. wikipedia.org | Ketone/Aldehyde | α,β-Epoxy Ester (Glycidic Ester) |

| Reduction | Reduction of the ester group, often followed by cyclization. wikipedia.org | Lithium Aluminium Hydride | α-Halo Alcohols, Epoxides |

Significance of the 2-Cyanoethyl Ester Group in Functional Group Transformations

The 2-cyanoethyl group is a widely utilized protecting group for carboxylic acids and phosphate (B84403) groups in multi-step organic synthesis. scispace.comlibretexts.orgebi.ac.uk Its primary significance lies in its unique deprotection mechanism. Unlike traditional ester groups such as methyl or benzyl (B1604629) esters, which typically require harsh acidic, basic hydrolysis, or hydrogenolysis for cleavage, the 2-cyanoethyl ester is removed under mild, non-hydrolytic basic conditions. libretexts.orgjst.go.jp

This cleavage proceeds via a β-elimination reaction, often facilitated by non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). scispace.comvulcanchem.com This orthogonality allows for the selective removal of the 2-cyanoethyl group without affecting other sensitive functional groups within the molecule, such as other esters, amides, or acid-labile protecting groups. libretexts.org This property has made the 2-cyanoethyl group indispensable in modern synthetic methodologies, most notably in automated solid-phase oligonucleotide synthesis, where it is the standard protecting group for the phosphate backbone. libretexts.orgvulcanchem.comuow.edu.au Its introduction is typically achieved by esterification with 2-cyanoethanol (ethylene cyanohydrin). scispace.comjst.go.jp

| Ester Protecting Group | Typical Cleavage Conditions | Key Features |

| 2-Cyanoethyl | Mild base (e.g., DBU, TBAF, dilute ammonia) via β-elimination. scispace.comlibretexts.org | Orthogonal to many other groups; widely used in oligonucleotide synthesis. libretexts.orgvulcanchem.com |

| Methyl | Strong acid or base (saponification). libretexts.org | Sterically small but requires harsh removal conditions. |

| Benzyl | Hydrogenolysis (e.g., H₂, Pd/C). libretexts.org | Cleavage is orthogonal to base- and many acid-labile groups. |

| tert-Butyl | Strong acid (e.g., TFA). libretexts.org | Stable to base and nucleophiles; removed under acidic conditions. |

Research Trajectories and Academic Contributions to this compound Chemistry

While direct academic literature focusing exclusively on this compound is sparse, its research trajectory can be inferred from the extensive studies on its constituent functional parts. The compound merges the alkylating capability of a bromoacetate (B1195939) ester with the specific deprotection characteristics of a 2-cyanoethyl ester. This combination makes it a specialized reagent designed for applications where a carboxymethyl group needs to be introduced onto a substrate, with the resulting ester functionality requiring subsequent removal under exceptionally mild conditions.

The primary field for such a reagent is the synthesis and modification of biopolymers, particularly oligonucleotides. In this area, various bromoacetate esters, such as methyl 2-bromoacetate, are used to alkylate nucleosides to introduce functional linkers or modifications. mdpi.comnih.gov The 2-cyanoethyl group is simultaneously the protecting group of choice for phosphate linkages during automated DNA/RNA synthesis, utilizing reagents like 2-cyanoethyl N,N-diisopropylphosphoramidochloridite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. uow.edu.aunih.govrsc.org

Therefore, the research trajectory for this compound is logically directed toward its use as a bifunctional building block in the synthesis of modified nucleic acids or other complex biomolecules. umich.eduescholarship.org It allows for the attachment of an acetate (B1210297) linker to a nucleophilic site (e.g., an amino or thiol group on a modified nucleobase or sugar). The 2-cyanoethyl group ensures that the newly introduced ester can be cleaved at a later stage, for instance to unmask a carboxylic acid for further conjugation, using standard oligonucleotide deprotection cocktails (e.g., aqueous ammonia) that simultaneously remove the phosphate protecting groups. nih.gov This targeted reactivity and cleavability profile defines its potential contribution as a niche but valuable tool in bioorganic and medicinal chemistry.

| Compound Name | CAS Number | Role in Synthesis |

| This compound | 89322-55-4 | Alkylating agent with a base-labile ester group. lookchem.com |

| Methyl 2-bromoacetate | 96-32-2 | Common alkylating agent for introducing carboxymethyl groups. mdpi.com |

| 2-Cyanoethanol | 109-78-4 | Reagent for introducing the 2-cyanoethyl protecting group. jst.go.jplookchem.com |

| 2-Cyanoethyl N,N-diisopropylphosphoramidochloridite | 85548-26-3 | Phosphitylating agent in oligonucleotide synthesis. mdpi.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | Non-nucleophilic base used for deprotecting 2-cyanoethyl esters. vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89322-55-4 |

|---|---|

Molecular Formula |

C5H6BrNO2 |

Molecular Weight |

192.01 g/mol |

IUPAC Name |

2-cyanoethyl 2-bromoacetate |

InChI |

InChI=1S/C5H6BrNO2/c6-4-5(8)9-3-1-2-7/h1,3-4H2 |

InChI Key |

ZWXPYAZRHKKWDL-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CBr)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyanoethyl 2 Bromoacetate

Established Laboratory-Scale Synthesis Protocols

On a laboratory scale, precision and yield are often prioritized. The following protocols outline established methods for the synthesis of 2-Cyanoethyl 2-bromoacetate.

A primary and straightforward method for synthesizing this compound is the direct esterification of 2-cyanoethanol (also known as 3-hydroxypropionitrile) with a derivative of bromoacetic acid. The most common derivative used for this purpose is bromoacetyl bromide due to its high reactivity, which facilitates the reaction under relatively mild conditions. umich.edu

The reaction involves the nucleophilic attack of the hydroxyl group of 2-cyanoethanol on the electrophilic carbonyl carbon of the bromoacetyl halide. This process is typically carried out in an anhydrous solvent to prevent hydrolysis of the highly reactive acid bromide. umich.edu The reaction should be performed in a well-ventilated fume hood under anhydrous conditions to maximize yield. umich.edu A base may be used to scavenge the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards the product.

Table 1: Typical Reaction Components for Direct Esterification

| Component | Role | Notes |

|---|---|---|

| 2-Cyanoethanol | Alcohol Substrate | The source of the cyanoethyl group. |

| Bromoacetyl bromide | Acylating Agent | A highly reactive derivative of bromoacetic acid. umich.edu |

| Anhydrous Toluene | Solvent | An inert solvent to facilitate the reaction. umich.edu |

The general protocol for this synthesis is quite adaptable, allowing for the use of various alcohols to produce a range of corresponding bromoacetate (B1195939) esters. umich.edu

An alternative synthetic route involves the halogenation of a precursor cyanoethyl ester, such as 2-cyanoethyl acetate (B1210297). This indirect pathway consists of two main steps: first, the synthesis of 2-cyanoethyl acetate, and second, its subsequent α-halogenation. 2-Cyanoethyl acetate can be produced by reacting acrylonitrile (B1666552) with acetic acid. lookchem.com

The key step in this pathway is the bromination of the α-carbon of the acetate moiety. The presence of the carbonyl group activates the α-position, making it susceptible to electrophilic substitution by bromine. This reaction is often carried out using elemental bromine (Br₂) in a suitable solvent like acetic acid or carbon tetrachloride. The reaction temperature is typically kept at ambient levels (20–25°C) to control the exothermic reaction and minimize the formation of di-brominated byproducts. The slow addition of bromine is crucial for achieving a good yield, which can range from 75% to 85% after purification. Research has shown that temperature and the presence of a catalyst can affect the rate of halogenation for β-cyanoethyl esters. cyberleninka.ru

Table 2: Laboratory-Scale Bromination Conditions for a Related Ester

| Parameter | Specification | Reference |

|---|---|---|

| Substrate | Ethyl Cyanoacetate (B8463686) | |

| Reagent | Bromine (Br₂) | |

| Solvent | Acetic acid or CCl₄ | |

| Temperature | 20–25°C | |

| Bromine Addition | Slow, over 1–2 hours |

Direct Esterification Approaches Utilizing 2-Cyanoethanol and Bromoacetic Acid Derivatives

Considerations for Industrial-Scale Production of Related Bromoacetate Esters

The industrial production of bromoacetate esters like ethyl bromoacetate, a related compound, involves considerations beyond laboratory-scale synthesis, focusing on cost-effectiveness, safety, and efficiency. google.com Release to the environment from industrial use typically occurs during the manufacturing of the substance.

One common industrial method is the esterification of bromoacetic acid with an alcohol, such as ethanol, often catalyzed by a strong acid like sulfuric acid. nih.govnih.gov An alternative industrial process involves reacting chloroacetic acid with an alkali metal bromide (e.g., sodium or potassium bromide) or ammonium (B1175870) bromide in an aqueous solution with concentrated sulfuric acid. google.com The resulting bromoacetic acid is then esterified in situ by adding an alcohol and an organic solvent that forms an azeotrope with water. Heating the mixture removes the water, driving the reaction to completion. google.com

Key factors for industrial-scale production include:

Raw Material Cost: Utilizing inexpensive starting materials like chloroacetic acid is a significant advantage. google.com

Reaction Conditions: Maintaining optimal temperatures (e.g., 40°C to 70°C for the initial halogen exchange) and efficient water removal are critical for high yields. google.comgoogle.com

Catalyst Use: While acid catalysts like sulfuric acid are common, other catalysts based on titanium, zirconium, or tin are also used in industrial esterifications. google.comgoogle.com

Process Simplification: Combining the steps of bromoacetic acid formation and its esterification into a one-pot process reduces procedural complexity and cost. google.com

Purification: The final product is often purified by distillation, sometimes under reduced pressure, to remove impurities and excess reagents. nih.gov

Table 3: Key Considerations for Industrial Bromoacetate Ester Production

| Consideration | Detail |

|---|---|

| Starting Materials | Chloroacetic acid, alkali metal bromides, alcohols. google.com |

| Catalysts | Sulfuric acid, titanium, zirconium, or tin compounds. nih.govgoogle.com |

| Water Removal | Azeotropic distillation to drive the esterification equilibrium. google.comgoogle.com |

| Temperature Control | Crucial for reaction rate and minimizing side reactions. google.com |

Purification and Characterization Techniques in Synthetic Preparation

Following the synthesis of this compound, rigorous purification and characterization are necessary to ensure the identity and purity of the compound.

Purification: The crude product from the synthesis often contains unreacted starting materials, byproducts, and residual solvent. Common purification techniques include:

Distillation: For liquid products, distillation under reduced pressure is frequently employed to separate the desired ester from less volatile or more volatile impurities. nih.gov

Column Chromatography: Silica gel column chromatography is a versatile method for purifying organic compounds. rsc.orgnih.gov A solvent system, such as a mixture of ethyl acetate and hexanes, is used to elute the components at different rates. nih.gov

Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent mixture (e.g., methanol (B129727) and water, or ethyl acetate and hexanes) is an effective way to obtain a highly pure crystalline product. nih.gov

Washing: The reaction mixture may be washed with aqueous solutions, such as sodium bicarbonate, to remove acidic impurities before further purification steps.

Characterization: Once purified, the structure and identity of the compound are confirmed using various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. rsc.orgnih.gov ³¹P NMR is used if the compound contains phosphorus. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the nitrile (C≡N) and ester (C=O) groups, by detecting their characteristic absorption frequencies. cyberleninka.ru

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to assess the purity of the product fractions during chromatography. rsc.org

Table 4: Summary of Purification and Characterization Techniques

| Technique | Purpose |

|---|---|

| Purification | |

| Distillation | Separation of liquids based on boiling points. nih.gov |

| Column Chromatography | Separation based on differential adsorption on a solid phase. rsc.orgnih.gov |

| Recrystallization | Purification of solids based on differences in solubility. nih.gov |

| Characterization | |

| NMR Spectroscopy | Elucidation of molecular structure and connectivity. nih.gov |

| IR Spectroscopy | Identification of functional groups. cyberleninka.ru |

| Mass Spectrometry | Determination of molecular weight and formula. nih.gov |

Reaction Mechanisms and Mechanistic Studies of 2 Cyanoethyl 2 Bromoacetate

Fundamental Reactivity of the α-Bromoacetate Moiety

The α-bromoacetate portion of the molecule is a primary site of chemical reactivity, largely due to the presence of the bromine atom at the α-carbon.

Nucleophilic Substitution Reactions at the α-Carbon Center

The carbon atom attached to the bromine in 2-Cyanoethyl 2-bromoacetate is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is a hallmark of α-haloesters. The bromine atom is an effective leaving group, facilitating nucleophilic substitution reactions. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide ion, leading to the formation of a diverse range of substituted cyanoacetates. This process is fundamental to the use of α-bromoacetates as alkylating agents in organic synthesis. wikipedia.org For instance, they are employed in the alkylation of phenols and amino groups and in the synthesis of more complex molecules like vitamins and pharmaceuticals. wikipedia.org

The reaction generally proceeds via an SN2-like mechanism, particularly with α-aryl-α-bromoacetates, leading to an inversion of stereochemistry at the α-carbon if it is a chiral center. wiley.com The presence of both a bromo and a cyano group on the α-carbon can activate it for nucleophilic attack. In some cases, particularly with strong bases, condensation reactions can occur. For example, aldehydes and ketones can react with ethyl α-bromoacetate in the presence of a strong base to form α,β-epoxy carboxylates in what is known as the Darzens reaction. google.com

Role of the Ester Group in Facilitating Reactions

The ester group in this compound plays a significant role in modulating the reactivity of the molecule. It is an electron-withdrawing group, which enhances the electrophilicity of the α-carbon, further promoting nucleophilic substitution reactions. The ester functionality can also participate directly in reactions. For example, esters can react with acids to produce heat, alcohols, and acids, and their interaction with caustic solutions also generates heat. noaa.gov

Furthermore, the ester group is crucial in stabilizing intermediates formed during certain reactions. In condensation and cyclization reactions, the ester group's presence can influence the reaction pathway and product distribution. For example, the reaction of α-bromoacetates with 2-aminophenol (B121084) can lead to the formation of 1,4-benzoxazinones under neutral or basic conditions. wiley.com In the presence of a Lewis acid, however, a Friedel–Crafts alkylation of the 2-aminophenol can occur instead. wiley.com This highlights the directing effect of the ester group in concert with the reaction conditions.

Chemical Behavior of the 2-Cyanoethyl Ester Group

The 2-cyanoethyl group is a widely used protecting group in organic synthesis, particularly in the synthesis of oligonucleotides. libretexts.orgatdbio.com Its chemical behavior, especially its cleavage under specific conditions, is central to its utility.

Base-Mediated Cleavage and Deprotection Mechanisms

The 2-cyanoethyl group is known for its lability under mild basic conditions. libretexts.orgthieme-connect.de This property is exploited for its removal as a protecting group. The deprotection mechanism is a β-elimination reaction. atdbio.com The presence of the electron-withdrawing cyano group makes the β-hydrogen acidic. A base can abstract this proton, leading to the formation of a carbanion. This is followed by the elimination of the ester, resulting in the formation of acrylonitrile (B1666552) and the deprotected carboxylate. atdbio.com

A variety of bases can effect this cleavage, with primary amines being the fastest and tertiary amines being the slowest. thieme-connect.de For example, treatment with a solution of a weak base like 10% diethylamine (B46881) in acetonitrile (B52724) or a 1:1 mixture of triethylamine (B128534) and acetonitrile can remove the cyanoethyl groups from a phosphate (B84403) backbone while the molecule remains attached to a solid support. atdbio.com This selective deprotection is a critical step in solid-phase oligonucleotide synthesis. atdbio.com The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, is also effective for this purpose. vulcanchem.comrsc.org

Stability Profiles under Various Reaction Conditions

The stability of the 2-cyanoethyl ester group is a key factor in its application as a protecting group. It is generally stable under anhydrous and acidic conditions, allowing for selective manipulation of other functional groups in the molecule. For instance, it is stable during the acidic conditions used for the removal of other protecting groups like the dimethoxytrityl (DMT) group in oligonucleotide synthesis. theses.fr However, it is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and 2-cyanoethanol. vulcanchem.com

The 2-cyanoethyl ester is considered more stable than a methyl ester under certain oxidative conditions used in oligonucleotide synthesis. researchgate.netsemanticscholar.org However, under the strongly basic conditions often used for the final deprotection and cleavage from a solid support in oligonucleotide synthesis, side reactions can occur. Acrylonitrile, the byproduct of the β-elimination, is a Michael acceptor and can react with nucleophilic sites on the target molecule, such as the heterocyclic bases of nucleic acids, forming 2-cyanoethyl adducts. atdbio.com To circumvent this, a two-step deprotection strategy is often employed where the cyanoethyl groups are removed first under milder basic conditions while the oligonucleotide is still on the solid support. atdbio.com

Theoretical and Computational Investigations of Reaction Pathways

Computational chemistry provides valuable insights into the reaction mechanisms and pathways of molecules like this compound. Density Functional Theory (DFT) calculations are a powerful tool for studying the energetics and transition states of reactions. acs.org

Studies on the pyrolysis of isopropyl bromoacetate (B1195939), a related compound, have shown that the thermal decomposition proceeds through a non-planar six-membered cyclic transition state in a concerted and slightly asynchronous process. nih.gov The elongation and polarization of the Cα–O bond is the rate-determining step. nih.gov Such computational approaches can be applied to understand the thermal stability and decomposition pathways of this compound.

Theoretical studies have also been instrumental in understanding the regioselectivity of ring-opening reactions of aziridines derived from related bromoacetates. researchgate.net For instance, the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines with HBr occurs at the unsubstituted carbon, while reaction with benzyl (B1604629) bromide leads to opening at the substituted carbon. researchgate.net Computational analysis, including the consideration of explicit solvent molecules, can rationalize these different regiochemical outcomes by examining the different aziridinium (B1262131) ion formation mechanisms. researchgate.net

Furthermore, computational studies have been used to investigate the thermodynamics of bioconjugation reactions involving α-halocarbonyls with protein residues like cysteine. mdpi.com These studies provide a thermodynamic survey of such reactions and can help predict the potential for protein modification. mdpi.com Similar computational methods could be employed to model the reaction of this compound with various biological nucleophiles, providing a deeper understanding of its potential interactions in a biological context.

The table below summarizes some of the key reaction types and conditions discussed.

| Reaction Type | Moiety Involved | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | α-Bromoacetate | Amines, Thiols, Alkoxides | Substituted cyanoacetates |

| Darzens Condensation | α-Bromoacetate | Aldehydes/Ketones, Strong Base | α,β-Epoxy carboxylates |

| Base-Mediated Deprotection | 2-Cyanoethyl Ester | Mild Base (e.g., Diethylamine, DBU) | Carboxylic Acid + Acrylonitrile |

| Hydrolysis | 2-Cyanoethyl Ester | Acid or Base | Carboxylic Acid + 2-Cyanoethanol |

Quantum Mechanical Studies of Transition States

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms by calculating the energies and structures of ground states, intermediates, and transition states. mdpi.comspinquanta.com A transition state represents the highest energy point along a reaction coordinate, and its properties determine the kinetic feasibility and activation energy of a chemical transformation. acs.orgscispace.com

While no specific QM transition state studies have been published for this compound, such calculations would be invaluable for understanding its reactivity. A primary reaction pathway for this molecule is nucleophilic substitution at the α-carbon, displacing the bromide ion. QM modeling could precisely map the energy profile of this Sₙ2 reaction.

For a hypothetical reaction with a nucleophile (Nu⁻), DFT calculations could determine:

The geometry of the pentacoordinate transition state.

The activation energy (ΔG‡), which is directly related to the reaction rate.

These computational studies would allow for a direct comparison of reactivity with different nucleophiles and provide insight into the electronic effects of both the ester and the cyanoethyl groups on the reaction center.

Hypothetical QM Simulation Parameters for Sₙ2 Reaction

| Parameter | Value / Method | Purpose |

| QM Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecular system with good accuracy. |

| Functional | B3LYP or M06-2X | These functionals are commonly used for organic reactions, balancing accuracy and computational cost. |

| Basis Set | 6-311+G(d,p) or def2-TZVP | Provides a flexible description of the electron orbitals for all atoms, including diffuse functions. |

| Solvation Model | PCM or SMD (e.g., in Tetrahydrofuran) | To simulate the effect of the solvent environment on the reaction energetics. |

| Calculation Type | Transition State Optimization (e.g., OPT=TS) | To locate the exact saddle point on the potential energy surface corresponding to the transition state. |

| Frequency Analysis | FREQ | To confirm the located structure is a true transition state (one imaginary frequency). |

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic processes that govern chemical reactivity. aip.orgutexas.edu While QM methods are excellent for static energy calculations, MD simulations reveal how factors like solvent organization, molecular diffusion, and conformational changes influence a reaction pathway. acs.orgresearchgate.net

No specific MD simulations focusing on the reactivity of this compound have been documented. However, MD is frequently used to study systems where such molecules are components, for example, in the simulation of polymerization reactions where an α-bromo ester acts as an initiator. researchgate.netmsstate.edu

A hypothetical MD simulation could explore several aspects of this compound's behavior:

Solvation Structure: How solvent molecules (e.g., water, THF, DMF) arrange around the ester and cyano groups, and how this structure might facilitate or hinder the approach of a reactant.

Conformational Dynamics: The rotational freedom around the C-C and C-O single bonds and the preferred conformations of the molecule in solution.

Reaction Initiation: In a reactive MD simulation (using a force field like ReaxFF), one could model the bond-breaking and bond-forming events of a reaction, such as its decomposition at high temperatures or its role in initiating a free-radical polymerization. aip.orgutexas.edu

Illustrative Parameters for a Classical MD Simulation

| Parameter | Setting / Value | Purpose |

| System | 1 molecule of this compound | The molecule of interest. |

| ~2000 molecules of THF (solvent) | To create a realistic solvent environment. | |

| Force Field | OPLS-AA or GAFF | A set of equations and parameters to describe the potential energy of the system. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 nanoseconds | Allows for sufficient sampling of molecular motion and conformational states. |

| Time Step | 2 femtoseconds | The interval between successive calculations of forces and positions. |

Predictive Modeling of Reaction Outcomes

Predictive modeling, driven by machine learning (ML) and artificial intelligence (AI), is an emerging field in chemistry that aims to forecast the outcome of a chemical reaction without performing the experiment. eurekalert.org These models are trained on vast datasets of known reactions, often sourced from chemical literature and patents. acs.orgmit.edu By learning the patterns of chemical transformations, they can predict the major product, suggest optimal reaction conditions, or estimate yields for new combinations of reactants. nih.gov

There are no specific predictive models developed exclusively for this compound. However, its reactions could be predicted by a general-purpose ML model trained on a sufficiently large and diverse dataset that includes reactions of α-halo esters. acs.org The model would represent the reactants as molecular fingerprints or graphs and, based on the learned patterns, predict the most likely transformation and resulting product. mit.edu

For example, given this compound and a nucleophile like sodium azide (B81097) (NaN₃), a trained model would be expected to predict the formation of 2-Cyanoethyl 2-azidoacetate as the major product via nucleophilic substitution.

Example of a Training Data Entry for a Reaction Prediction Model

| Field | Data | Representation |

| Reactant 1 | This compound | BrC(C(=O)OCCC#N)C (SMILES String) or a molecular graph. |

| Reactant 2 | Sodium Azide | [Na+].[N-]=N+=N (SMILES String) or a molecular graph. |

| Solvent | Dimethylformamide (DMF) | C(=O)N(C)C (SMILES String). |

| Product (Observed) | 2-Cyanoethyl 2-azidoacetate | N=[N+]=[N-]C(C(=O)OCCC#N)C (SMILES String). |

| Reaction Class | Nucleophilic Substitution / Alkylation | A predefined category used for classification. |

Radical Reaction Pathways Potentially Involving this compound

Radical reactions proceed via intermediates with unpaired electrons and typically involve three main stages: initiation, propagation, and termination. utexas.edu The structure of this compound, specifically the carbon-bromine bond, makes it a potential participant in radical chemistry.

The weakest covalent bond in the molecule is the C-Br bond. Homolytic cleavage of this bond, which can be initiated by heat or UV light, would generate a carbon-centered radical stabilized by the adjacent ester carbonyl group. This makes the molecule a potential radical initiator, particularly in controlled radical polymerization processes like Atom Transfer Radical Polymerization (ATRP).

A common radical reaction involving α-halo esters is reductive dehalogenation, often using tributyltin hydride (Bu₃SnH) and an initiator like Azobisisobutyronitrile (AIBN). libretexts.org

Plausible Mechanism for Radical Dehalogenation:

Initiation: AIBN decomposes upon heating to form two cyanoisopropyl radicals and nitrogen gas. The cyanoisopropyl radical then abstracts a hydrogen atom from tributyltin hydride to generate a tributyltin radical (Bu₃Sn•).

Propagation:

The tributyltin radical abstracts the bromine atom from this compound, forming stable tributyltin bromide and the key α-ester radical intermediate.

This carbon-centered radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product (2-Cyanoethyl acetate) and regenerating the tributyltin radical, which continues the chain.

Termination: Two radical species combine to form a stable, non-radical product.

The likelihood of a particular bond breaking to form a radical is inversely related to its bond dissociation energy (BDE). The C-Br bond is significantly weaker than the C-H, C-C, or C-O bonds in the molecule, making it the most probable site for radical initiation.

Typical Bond Dissociation Energies (BDE) Relevant to the Molecule

| Bond Type | BDE (kJ/mol) (Approximate) | Implication for Reactivity |

| R-Br (secondary) | ~285 | Weakest bond in the molecule; most likely site for homolytic cleavage to initiate a radical. |

| C-H (sp³ secondary) | ~413 | Much stronger than C-Br; unlikely to break under typical radical initiation conditions. libretexts.org |

| C-H (sp³ primary) | ~423 | Stronger than secondary C-H bonds. libretexts.org |

| C-C (single) | ~347 | Stronger than C-Br; fragmentation is possible but requires a more stable radical product. |

| C-O (ester) | ~335 | Strong bond; not typically cleaved in radical reactions of this type. |

| C≡N (nitrile) | ~891 | Very strong triple bond; highly unlikely to undergo homolytic cleavage. |

Note: BDE values are general approximations and can vary based on specific molecular structure. Data referenced from multiple sources. scribd.comustc.edu.cnpageplace.deucsb.edu

Applications of 2 Cyanoethyl 2 Bromoacetate in Advanced Organic Synthesis

Role as an Electrophilic Building Block in C-C Bond Formation

The core utility of 2-Cyanoethyl 2-bromoacetate in forming carbon-carbon (C-C) bonds stems from the electrophilic nature of its α-carbon. The combined electron-withdrawing effects of the adjacent cyano and ester functionalities significantly activate the C-Br bond towards nucleophilic substitution. This allows for the construction of elaborate carbon skeletons, a fundamental process in the synthesis of natural products and medicinal compounds.

One of the fundamental applications of this compound is its reaction with active methylene (B1212753) compounds. sci-hub.se These compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl acetoacetate), can be deprotonated by a base to form a stable carbanion. organic-chemistry.orgmdpi.com This nucleophilic carbanion readily attacks the electrophilic α-carbon of this compound, displacing the bromide ion and forming a new C-C bond. This type of condensation is a powerful tool for carbon chain extension and functionalization. organic-chemistry.org The reaction typically proceeds under basic conditions to generate the required nucleophile from the active methylene compound. asianpubs.org

Below is a table showcasing representative condensation reactions:

| Active Methylene Compound | Base | Solvent | Product Type | Ref. |

|---|---|---|---|---|

| Malononitrile | Sodium Ethoxide | Ethanol | Substituted Dinitrile | sci-hub.sebeilstein-journals.org |

| Ethyl Acetoacetate (B1235776) | Potassium Carbonate | Acetone | Substituted β-Keto Ester | sci-hub.se |

The Blaise reaction is a classic organometallic transformation that utilizes α-haloesters to synthesize β-keto esters or β-enamino esters from nitriles. wikipedia.orgpondiuni.edu.in In this context, this compound serves as the α-haloester component. The reaction is mediated by metallic zinc, which undergoes oxidative insertion into the carbon-bromine bond to form an organozinc intermediate, often referred to as a Reformatsky-Blaise reagent. wikipedia.orgorganic-chemistry.org This nucleophilic organozinc compound then adds across the carbon-nitrogen triple bond of a nitrile. wikipedia.org

The final product is determined by the workup conditions. pondiuni.edu.in Acidic hydrolysis of the intermediate metalloimine yields a β-keto ester. wikipedia.org Conversely, a milder workup, for instance with aqueous potassium carbonate, leads to the isolation of the corresponding β-enamino ester or enaminonitrile. pondiuni.edu.inorganic-chemistry.org Modifications to the classic procedure, such as using activated zinc and tetrahydrofuran (B95107) (THF) as a solvent, have been shown to significantly improve yields. organic-chemistry.org

The table below summarizes outcomes of the Blaise reaction:

| Nitrile Substrate | Workup Condition | Major Product | Ref. |

|---|---|---|---|

| Acetonitrile (B52724) | 1 M HCl (aq) | 2-Cyanoethyl 3-oxobutanoate | wikipedia.orgresearchgate.net |

| Benzonitrile | 50% K₂CO₃ (aq) | 2-Cyanoethyl 3-amino-3-phenylacrylate | organic-chemistry.orgorganic-chemistry.org |

The Reformatsky reaction provides a powerful method for synthesizing β-hydroxy esters by reacting an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. byjus.comnumberanalytics.com Utilizing this compound in this reaction allows for the formation of β-hydroxy esters bearing a cyano group at the α-position. The mechanism begins with the formation of an organozinc reagent, or a 'Reformatsky enolate', from this compound and zinc dust. wikipedia.orglibretexts.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation or addition to the ester group. wikipedia.orglibretexts.org

The organozinc reagent then adds to the carbonyl carbon of an aldehyde or ketone, forming a C-C bond. byjus.com A subsequent acidic workup protonates the resulting alkoxide to give the final β-hydroxy ester product. wikipedia.orglibretexts.org The reaction's utility is enhanced by its tolerance for a wide range of functional groups and the relative stability of the organozinc intermediate. organic-chemistry.org

Key parameters of the Reformatsky reaction are outlined in the table:

| Carbonyl Compound | Solvent | Typical Yield | Product Type | Ref. |

|---|---|---|---|---|

| Acetone | THF/Benzene | Good | α-cyano-β-hydroxy-β-methyl Ester | byjus.comwikipedia.org |

| Benzaldehyde | Diethyl Ether | High | α-cyano-β-hydroxy-β-phenyl Ester | numberanalytics.comorganic-chemistry.org |

Achieving control over the three-dimensional arrangement of atoms during C-C bond formation is a central goal of modern organic synthesis. Stereoselective variants of the reactions involving this compound can be developed to produce specific stereoisomers. nih.gov In the context of the Reformatsky reaction, for example, the formation of two new stereocenters (at the α and β carbons) is possible when an unsymmetrical ketone is used. Diastereoselectivity can often be controlled by the specific reaction conditions and the steric bulk of the substrates, which influences the geometry of the six-membered chair-like transition state. wikipedia.org

For enantioselective transformations, chiral catalysts or auxiliaries are employed. organic-chemistry.org For instance, a chiral ligand can coordinate to the zinc atom in a Reformatsky or Blaise reaction, creating a chiral environment that directs the nucleophilic attack to one face of the electrophile (e.g., the carbonyl or nitrile), leading to a preponderance of one enantiomer of the product. figshare.com Such methods are crucial for the synthesis of optically active pharmaceutical compounds. While specific examples directly employing this compound in highly stereoselective constructions are specialized, the principles are broadly applicable to α-haloesters of its class. nih.govorganic-chemistry.org

Reformatsky Reaction Strategies for β-Hydroxy Ester Formation

Utility in Heterocycle Synthesis

The functional group array in this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. Heterocycles are core structures in numerous pharmaceuticals, agrochemicals, and natural products. The ability of this building block to participate in reactions that first form a C-C or C-heteroatom bond, followed by an intramolecular cyclization event, is key to its utility in this area. researchgate.net

The versatility of this compound allows for its incorporation into synthetic routes that culminate in the formation of various ring systems. For example, the product of a condensation reaction with a suitable dinucleophile can undergo spontaneous or induced cyclization. A common strategy involves reacting this compound with a compound containing both a nucleophilic nitrogen and a nucleophilic carbon or sulfur, such as a thioamide or an enamine. The initial substitution of the bromide is followed by an intramolecular reaction involving the cyano or ester group to close the ring. beilstein-journals.org These tandem or one-pot procedures are efficient methods for constructing complex molecules like substituted pyrroles, thiazoles, and pyrimidines. researchgate.netrsc.org

The table below illustrates the formation of different heterocyclic cores from this compound:

| Reactant Partner | Reaction Type | Heterocyclic Product | Ref. |

|---|---|---|---|

| Thioamides | Condensation/Cyclization | Thiazoles | |

| Amidines | Condensation/Cyclization | Pyrimidines | sci-hub.se |

| Hydrazines | Substitution/Cyclization | Pyrazolones | beilstein-journals.org |

Synthesis of Pyridazine (B1198779) and Quinazoline (B50416) Derivatives

This compound is a versatile reagent in the synthesis of various heterocyclic compounds, including pyridazine and quinazoline derivatives. Its reactivity allows for the construction of these important scaffolds, which are present in many biologically active molecules. kuleuven.be

In the synthesis of pyridazine derivatives, related bromo- and chloro-substituted esters are frequently employed. For instance, the reaction of 3-mercaptopyridazines with ethyl bromoacetate (B1195939) leads to the formation of thieno[2,3-c]pyridazine (B12981257) derivatives. researchgate.netresearchgate.net Similarly, alkylation of pyridazin-3(2H)-one with ethyl chloroacetate (B1199739) yields the corresponding 3-O-carbethoxymethyl derivative, which can be further transformed into amides and hydrazides. researchgate.netresearchgate.net While these examples utilize analogs, they highlight the general reactivity pattern where the halogenated acetate (B1210297) moiety serves as an effective electrophile for substitution reactions with nucleophilic sites on the pyridazine core, a reactivity shared by this compound.

In quinazoline chemistry, the alkylation of a quinazolinone core with bromoacetates is a key step in building more complex structures. For example, 2-mercapto-3-(4-fluorophenyl)quinazolin-4(3H)-one reacts with ethyl bromoacetate in the presence of potassium carbonate to yield the corresponding S-alkylated ester. orientjchem.org This ester can then be converted to a hydrazide and subsequently to other derivatives. orientjchem.org Another approach involves the alkylation of a 2-chloro-quinazolinone with methyl-2-bromoacetate to form an N-alkylated precursor, which is a crucial intermediate for synthesizing a variety of di-substituted quinazoline derivatives. These established methods underscore the utility of α-bromoacetates in the functionalization of quinazoline systems.

The following table summarizes the synthesis of quinazoline derivatives using bromoacetate reagents:

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Mercapto-3-(4-fluorophenyl)quinazolin-4(3H)-one | Ethyl 2-bromoacetate | Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | 80% | orientjchem.org |

Preparation of Triazole Derivatives via Alkylation

The alkylation of triazole rings is a fundamental strategy for the synthesis of diverse triazole derivatives, and this compound can serve as a valuable alkylating agent in this context. The regioselectivity of N-alkylation on the triazole ring system is a critical aspect of these syntheses. researchgate.net

Research has shown that the alkylation of NH-1,2,3-triazoles with alkyl halides can be directed to selectively produce N-2 substituted isomers. organic-chemistry.org For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with various alkyl halides in the presence of potassium carbonate in DMF preferentially yields 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org This regioselectivity is crucial for accessing specific isomers with desired biological or material properties. While this study used general alkyl halides, the principle extends to functionalized alkylating agents like this compound.

In a similar vein, the alkylation of 5-aryl-4-trifluoroacetyltriazoles with agents such as benzyl (B1604629) bromide has been studied, revealing that the choice of base and solvent significantly influences the regioselectivity, with polar aprotic solvents like DMF favoring the formation of 2-substituted triazoles. mdpi.com The reaction of triazoles with derivatives of 2-haloacetic acid, such as ethyl bromoacetate, has also been investigated, leading to N-alkylated products. mdpi.com The N-2/N-1 regioselectivity of alkylation can vary depending on the specific bromoacetate used. researchgate.net

The following table provides examples of alkylation reactions on triazole systems:

| Triazole Substrate | Alkylating Agent | Base/Solvent | Product | Regioselectivity (N-2/N-1) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-NH-1,2,3-triazole | Alkyl Halides | K2CO3/DMF | 2-Substituted 4-bromo-1,2,3-triazole | Regioselective | organic-chemistry.org |

| 5-Aryl-4-trifluoroacetyltriazole | Benzyl Bromide | Na2CO3/DMF | 2-Benzyl-5-aryl-4-trifluoroacetyl-1,2,3-triazole | Preferential N-2 formation | mdpi.com |

Ring Expansion and Rearrangement Processes for Aminopyrrolidine and Aminopiperidine Formation

This compound and related compounds are instrumental in ring expansion and rearrangement reactions, particularly for the synthesis of valuable heterocyclic building blocks like aminopyrrolidines and aminopiperidines. These reactions often proceed through the manipulation of aziridine (B145994) precursors.

A notable application involves the LiAlH4-induced ring rearrangement of 2-(2-cyanoethyl)aziridines. researchgate.net This process leads to the formation of 2-(aminomethyl)pyrrolidines and 3-aminopiperidines, depending on the substitution pattern of the starting aziridine. researchgate.netarkat-usa.org Specifically, 2-aryl-3-(2-cyanoethyl)aziridines rearrange to form 3-aminopiperidines. arkat-usa.org The regioselectivity of the ring-opening of the aziridine intermediate is controlled by the substituents present. arkat-usa.org

While direct use of this compound in this specific rearrangement is not detailed, the "2-cyanoethyl" moiety is the key functional group on the aziridine substrate that directs the course of the reaction. The synthesis of these crucial aziridine precursors can involve alkylation steps where a bromoacetate derivative would be a suitable reagent. For example, N-H vinylaziridines can be alkylated with tert-butyl bromoacetate, and the resulting product can undergo further rearrangements. researchgate.net

General methodologies for the two-carbon ring expansion of pyrrolidines and piperidines are also being developed using palladium-catalyzed allylic amine rearrangements, highlighting the importance of ring expansion strategies in modern organic synthesis. nih.gov

Functional Group Interconversions and Derivatization Strategies

This compound is a highly useful reagent for a variety of functional group interconversions and derivatization strategies, owing to the presence of two reactive centers: the electrophilic carbon bearing the bromine atom and the cyanoethyl ester group.

Introduction of Carboxymethyl Functionality into Organic Substrates

The introduction of a carboxymethyl group or its synthetic equivalent is a common transformation in organic synthesis, and reagents like this compound are well-suited for this purpose. The bromoacetate moiety allows for the alkylation of various nucleophiles, thereby installing a protected carboxylic acid functionality.

For example, the alkylation of hemiacetals with tert-butyl bromoacetate in the presence of a base like K2CO3 is a known method to introduce a carboxymethyl group onto a sugar scaffold. mdpi.com Similarly, the alkylation of thymine (B56734) with methyl bromoacetate is a key step in the synthesis of modified nucleobase building blocks. rsc.org These examples, using analogs of this compound, demonstrate the general principle of using α-bromoacetates to introduce a protected carboxymethyl group onto various substrates. The 2-cyanoethyl ester of the title compound offers an alternative protecting group strategy compared to the more common methyl, ethyl, or tert-butyl esters.

Alkylation Reactions with Diverse Nucleophiles (e.g., amines, thiols, alkoxides)

The electrophilic nature of the α-carbon in this compound makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles.

Amines : Primary and secondary amines readily react with α-bromoacetates to form the corresponding glycine (B1666218) derivatives. This reaction is fundamental in the synthesis of various nitrogen-containing compounds. The desulfurization of thiols to generate amines in situ, which then react with electrophiles, is a modern synthetic strategy. cas.cn Alkylation of amines with bromoacetates is also a key step in the synthesis of various heterocyclic systems. open.ac.uk

Thiols : Thiols are excellent nucleophiles and react efficiently with α-bromoacetates. masterorganicchemistry.com Thiolates, the conjugate bases of thiols, readily displace the bromide to form thioethers. masterorganicchemistry.com This reaction is widely used in the synthesis of sulfur-containing compounds and in bioconjugation chemistry. For instance, the reaction of 3-mercaptopyridazines with ethyl bromoacetate is a key step in forming thieno[2,3-c]pyridazines. researchgate.netresearchgate.net

Alkoxides : Alkoxides, generated from alcohols, can also act as nucleophiles, attacking the α-carbon of this compound to form α-alkoxyacetates. This reaction is analogous to the Williamson ether synthesis. The reaction of the alkoxide of 3-hydroxypropionitrile (B137533) with an acetate ester can lead to transesterification, forming a 2-cyanoethyl ester. google.com

The general reactivity of α-halo-α-cyanoacetates with nucleophiles like amines, thiols, and alkoxides is a well-established principle in organic synthesis, allowing for the formation of a variety of substituted cyanoacetate (B8463686) products.

Applications in Oligonucleotide and Nucleoside Chemistry

The 2-cyanoethyl group is of paramount importance in modern solid-phase oligonucleotide synthesis, primarily as a protecting group for the phosphate (B84403) backbone. atdbio.com Reagents like 2-cyanoethyl N,N-diisopropylphosphoramidochloridite and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite are the standard phosphitylating agents used to prepare the nucleoside phosphoramidite (B1245037) monomers required for synthesis. nih.govuow.edu.aunih.gov

During the synthesis cycle, after the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the resulting phosphite (B83602) triester is oxidized to a more stable phosphate triester. atdbio.com The 2-cyanoethyl group protects this phosphate linkage from undesired side reactions in subsequent steps. atdbio.com At the end of the synthesis, the 2-cyanoethyl groups are efficiently removed under basic conditions (typically with ammonium (B1175870) hydroxide) via a β-elimination mechanism, liberating the natural phosphodiester backbone and yielding the final oligonucleotide. atdbio.comumich.edu

While this compound itself is not the primary phosphitylating agent, its structural components are central to this chemistry. The "2-cyanoethyl" moiety is the protecting group of choice. Furthermore, bromoacetate derivatives are used in the modification of nucleosides. For example, methyl 2-bromoacetate is used to alkylate the 2'-hydroxyl group of pyrimidine (B1678525) nucleosides in the synthesis of modified monomers for oligonucleotide synthesis. researchgate.netmdpi.com The synthesis of modified nucleobases can also involve alkylation steps with bromoacetates, such as the reaction of thymine with methyl bromoacetate or adenine (B156593) with benzyl bromoacetate. rsc.org

The active form of 2-cyanoethyl diselenide, used for synthesizing 5'-selenonucleosides, is generated by treatment with a base, showcasing another application of the cyanoethyl group in nucleoside chemistry. rsc.org

The following table lists the key reagents and their roles in oligonucleotide and nucleoside chemistry:

| Reagent/Moiety | Application | Role | Reference |

|---|---|---|---|

| 2-Cyanoethyl group | Oligonucleotide Synthesis | Phosphate protecting group | atdbio.comumich.edu |

| 2-Cyanoethyl N,N-diisopropylphosphoramidochloridite | Oligonucleotide Synthesis | Phosphitylating agent for monomer preparation | nih.gov |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Oligonucleotide Synthesis | Phosphitylating agent for monomer preparation | uow.edu.aunih.gov |

Employment as a Protecting Group in Phosphoramidite Synthesis for Oligonucleotides

The solid-phase phosphoramidite method is the cornerstone of modern oligonucleotide synthesis. twistbioscience.com In this process, the growing DNA or RNA chain is assembled on a solid support by the sequential addition of phosphoramidite monomers. twistbioscience.comki.se A key aspect of this methodology is the use of protecting groups to prevent unwanted side reactions at various functional groups of the nucleosides. twistbioscience.comspringernature.com

The 2-cyanoethyl group, often introduced via reagents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, serves as a crucial protecting group for the phosphate backbone during synthesis. atdbio.comuow.edu.aulcms.cz This protection is essential to shield the phosphite triester intermediate, which is unstable to the acidic conditions used for detritylation in the subsequent cycle. atdbio.com The 2-cyanoethyl group is stable throughout the coupling, capping, and oxidation steps of the synthesis cycle. atdbio.comuni-goettingen.de

After the complete assembly of the oligonucleotide chain, the 2-cyanoethyl protecting groups are efficiently removed under mild alkaline conditions, typically using aqueous ammonia (B1221849). atdbio.comresearchgate.net This deprotection occurs via a β-elimination mechanism, favored by the electron-withdrawing nature of the cyano group. atdbio.com The choice of the 2-cyanoethyl group over other protecting groups, such as the methyl group, is advantageous as it avoids the use of harsh and odorous reagents like thiophenol for deprotection. atdbio.com

| Protecting Group | Deprotection Reagent | Key Advantage |

| 2-Cyanoethyl | Aqueous Ammonia | Mild conditions, avoids harsh reagents |

| Methyl | Thiophenol | Avoids the use of a toxic and foul-smelling reagent |

It is important to note that a potential side reaction during deprotection is the Michael addition of acrylonitrile (B1666552), a byproduct of the β-elimination, to the heterocyclic bases, particularly thymine. atdbio.com However, this can often be managed by optimizing deprotection conditions. atdbio.com

Synthesis of Modified Nucleoside Analogues for Advanced Molecular Probes

The introduction of modifications into nucleosides is a powerful strategy for developing advanced molecular probes with enhanced properties for various biological and diagnostic applications. soton.ac.ukmdpi.com this compound can be utilized in the synthesis of such modified nucleosides, although its direct role is often as a precursor to other functional groups rather than being part of the final probe itself.

For instance, in the synthesis of 2'-O-modified nucleosides, an alkylation reaction using methyl bromoacetate can be performed to introduce a carboxymethyl group at the 2'-position of a suitably protected nucleoside. nih.govillinois.edu While not directly this compound, this highlights the utility of bromoacetates in nucleoside modification. Subsequent reduction of the ester and further functionalization can lead to the desired molecular probe. illinois.edu

A more direct application involves the synthesis of 2'-O-cyanoethylated RNA analogs. nih.gov These modifications, where a 2'-O-cyanoethyl group replaces the 2'-hydroxyl group, can increase the stability of RNA, improve its binding affinity to complementary strands, and confer resistance to nuclease degradation. nih.gov The synthesis of the corresponding 2'-O-cyanoethylated phosphoramidite building blocks is a key step for their incorporation into oligonucleotides using standard solid-phase synthesis. nih.gov

| Modification | Reagent/Precursor | Benefit of Modification |

| 2'-O-Carboxymethyl | Methyl bromoacetate | Intermediate for further functionalization |

| 2'-O-Cyanoethyl | (Precursors for 2'-O-cyanoethyl group) | Increased stability, improved binding affinity, nuclease resistance |

The development of nucleoside analogues with tailored properties is crucial for applications in areas like fluorescence resonance energy transfer (FRET) probes and antisense oligonucleotides. soton.ac.uknih.gov The ability to introduce specific modifications using reagents like bromoacetate esters is a key enabling technology in this field.

Enabling Chemical Ligation and Functionalization of Oligonucleotides

Chemical ligation is a powerful technique for assembling larger nucleic acid structures from smaller, synthetically accessible oligonucleotide fragments. google.comnih.gov This process involves the formation of a covalent bond between two oligonucleotides, often templated by a complementary strand. nih.gov Reagents that can introduce reactive electrophilic groups onto one oligonucleotide are essential for this process.

While not directly this compound, related bromoacetylating agents are employed to functionalize oligonucleotides for chemical ligation. For example, an oligonucleotide bearing a 3'-amino group can be reacted with N-succinimidyl bromoacetate to introduce a bromoacetyl group. google.com This electrophilic moiety can then react with a nucleophilic group, such as a thiophosphoryl group on another oligonucleotide, to form a stable ligation product. google.com This approach allows for the non-enzymatic ligation of oligonucleotides with high efficiency. google.com

The functionalization of oligonucleotides is also critical for attaching various labels, tags, and other molecules to impart new properties or for use in diagnostic and therapeutic applications. glenresearch.com The introduction of a bromoacetyl group can serve as a handle for subsequent conjugation reactions.

| Ligation/Functionalization Strategy | Key Reagent | Resulting Linkage/Functionality |

| Chemical Ligation | N-succinimidyl bromoacetate | Thiophosphorylacetylamino bond |

| Oligonucleotide Functionalization | Bromoacetylating agents | Electrophilic handle for conjugation |

The ability to perform chemical ligation and functionalization expands the toolbox of nucleic acid chemistry, enabling the creation of complex architectures and conjugates for a wide range of applications in biotechnology and nanotechnology. nih.govucl.ac.uk

Incorporation into Sequence-Defined Polymer Architectures

Sequence-defined polymers (SDPs) are macromolecules with a precisely controlled sequence of monomers, akin to biopolymers like proteins and nucleic acids. nih.govrsc.org This precise control over the monomer sequence allows for the encoding of information and the creation of materials with tailored properties and functions. nih.govd-nb.info

While the direct use of this compound in the mainstream synthesis of prominent SDPs like poly(lactic-co-glycolic acid) (PLGA) or oligourethanes is not extensively documented in the provided search results, the underlying principles of using bifunctional monomers with orthogonal protecting groups are central to many SDP synthesis strategies. nih.govutexas.edu For example, in the cross-convergent synthesis of PLGA, monomers with protected hydroxyl and carboxylic acid groups are used. nih.gov

The structure of this compound, with its reactive bromoacetyl group and a protected carboxylic acid (as a cyanoethyl ester), makes it a conceptually suitable building block for certain types of sequence-defined polymers. The bromoacetyl group could participate in polymerization or monomer coupling, while the cyanoethyl ester could be deprotected at a later stage for further modification or to reveal a carboxylic acid functionality. This mirrors the logic used in peptide and oligonucleotide synthesis, which are the foundational examples of sequence-defined polymers. rsc.orgtheses.fr

Contributions to Chiral Synthesis and Asymmetric Catalysis

The principles of chirality are fundamental to the synthesis of many biologically active molecules. Asymmetric catalysis, the use of chiral catalysts to stereoselectively produce one enantiomer of a product over the other, is a cornerstone of modern organic synthesis. thieme-connect.de

While a direct and prominent role for this compound in asymmetric catalysis is not explicitly detailed in the provided results, the broader class of bromoacetates are clearly employed as reagents in synthetic sequences that generate chiral molecules. researchgate.net The development of new and efficient methods for asymmetric synthesis remains an active area of research, with a continuous need for versatile and reactive building blocks. liverpool.ac.uk

Advanced Synthetic Methodologies and Strategic Considerations

Chemo- and Regioselectivity Control in Complex Molecular Systems

Controlling chemo- and regioselectivity is fundamental when employing 2-Cyanoethyl 2-bromoacetate in the synthesis of intricate molecular architectures. slideshare.net The presence of multiple reactive sites within a substrate necessitates precise control to ensure the desired reaction pathway is favored.

Protecting Group Strategies: In molecules with multiple nucleophilic functional groups, such as alcohols and amines, protecting groups are indispensable for achieving chemoselectivity. bham.ac.uk For instance, when reacting this compound with a polyfunctional molecule, all but the target functional group are temporarily masked with protecting groups. This strategy prevents unwanted side reactions and directs the alkylation to the desired position. slideshare.netbham.ac.uk The 2-cyanoethyl group itself is often employed as a protecting group, particularly for phosphate (B84403) and carboxyl functions, due to its lability under mild basic conditions. wikipedia.orglibretexts.orgresearchgate.net This orthogonal deprotection strategy allows for the selective removal of the 2-cyanoethyl group without affecting other protecting groups that might be sensitive to different conditions (e.g., acid-labile or hydrogenolysis-labile groups). wikipedia.org

The following table outlines common protecting groups and their removal conditions, illustrating the concept of orthogonal protection which is crucial for regioselective modifications.

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine | Boc (tert-Butyloxycarbonyl) | Strong acid (e.g., HCl, CF3COOH) wikipedia.org |

| Amine | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) wikipedia.org |

| Carboxyl | Benzyl (B1604629) ester | Hydrogenolysis wikipedia.org |

| Hydroxyl | tert-Butyl ether | Acid (e.g., trifluoroacetic acid) wikipedia.org |

| Phosphate | 2-Cyanoethyl | Mild base wikipedia.orglibretexts.org |

Influence of Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of reactions involving this compound. For example, in the alkylation of unsymmetrical cyclic amines, the regioselectivity can be steered by the careful selection of reaction parameters. researchgate.net In the synthesis of peptide nucleic acids (PNAs), the use of specific bases and solvents is critical to avoid side reactions and ensure the correct N-alkylation of the backbone. rsc.org

Iterative Synthesis and Convergent Assembly Strategies

The construction of large, complex molecules often relies on iterative or convergent synthetic strategies, where this compound can serve as a key building block.

Iterative Synthesis: This approach involves the sequential addition of monomeric units to a growing chain. In the context of PNA synthesis, for example, a protected aminoethylglycine backbone can be iteratively elongated. rsc.orgjku.at Each cycle involves the deprotection of a terminal functional group followed by coupling with the next monomer unit. The 2-cyanoethyl group can be used to protect the carboxylic acid terminus of the PNA monomer during these iterative coupling and deprotection steps. jku.at

Convergent Synthesis: This strategy involves the independent synthesis of several fragments of the target molecule, which are then coupled together in the final stages. This approach is often more efficient for the synthesis of large macromolecules. For instance, in the synthesis of complex digital dendrimers, a "double exponential dendrimer growth" strategy has been employed where pre-synthesized fragments are combined. theses.fr Similarly, the synthesis of oligosaccharides often utilizes a convergent approach where monosaccharide building blocks are first prepared and then strategically coupled. bham.ac.uk this compound can be incorporated into these fragments, for example, by functionalizing a core molecule which is then used in a convergent assembly.

Application of Photocatalysis and Radical Chemistry in Synthetic Transformations

Recent advancements have seen the increasing use of photocatalysis and radical chemistry to mediate transformations that are often challenging to achieve through traditional ionic pathways.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. nih.gov Dual photocatalytic systems, often combining a photosensitizer with a nickel catalyst, have been developed for a variety of transformations. nih.gov While direct photocatalytic applications involving this compound are not extensively documented, the principles of photocatalysis, such as photoinduced electron transfer (PET), are relevant. unige.chictp.itrsc.org In such processes, a photocatalyst, upon light absorption, can initiate an electron transfer, generating radical intermediates that can then react with substrates like this compound. For instance, a photocatalytically generated carbon-centered radical could potentially add to the electrophilic carbonyl group of this compound or undergo a substitution reaction at the bromine-bearing carbon. The development of heterogeneous photocatalysts, such as those based on graphitic carbon nitride, offers sustainable alternatives for driving such transformations. nih.govbeilstein-journals.org

Radical Chemistry: Radical reactions provide alternative pathways for bond formation. The bromine atom in this compound can participate in radical processes. For example, atom transfer radical addition (ATRA) reactions are a possibility. mdpi.com In a typical ATRA scenario, a radical initiator would abstract the bromine atom from this compound, generating an α-ester radical. This radical could then add across a double bond, forming a new carbon-carbon bond and a new radical species that propagates the chain. While specific examples with this compound are not prominent in the reviewed literature, the radical addition of similar bromoacetates to alkenes is a known transformation. enamine.netchemistry-chemists.com

High-Throughput Screening and Automation in Synthetic Development

To accelerate the discovery and optimization of reactions involving this compound, high-throughput screening (HTS) and automated synthesis platforms are increasingly employed.

High-Throughput Screening: HTS allows for the rapid testing of a large number of reaction conditions in parallel. This is particularly useful for optimizing reaction parameters such as catalyst, solvent, temperature, and base for a specific transformation involving this compound. For instance, in the development of novel allosteric potentiators of muscarinic receptors, HTS was used to identify lead compounds, which were then synthesized and optimized. nih.gov Similarly, HTS can be applied to find optimal conditions for the alkylation of a particular substrate with this compound, maximizing yield and minimizing side products.

Automation in Synthesis: Automated synthesis platforms, or "synthesis robots," can perform multi-step synthetic sequences with high precision and reproducibility. This is particularly advantageous for iterative synthesis strategies, such as in the solid-phase synthesis of oligonucleotides and peptides, where repetitive coupling and deprotection steps are required. uow.edu.au The use of 2-cyanoethyl phosphoramidites in automated DNA synthesis is a prime example of how automation has revolutionized a field. uow.edu.au Automated platforms can also be used for the solution-phase synthesis of compound libraries based on a common scaffold derived from this compound.

Principles of Green Chemistry in the Design of Synthetic Routes

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. scispace.com These principles are highly relevant to the synthesis and application of this compound.

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. chemistry-teaching-resources.com When using this compound in an alkylation reaction, which is a substitution reaction, the atom economy will be less than 100% due to the formation of a bromide salt as a byproduct. However, choosing reaction pathways that minimize waste is a key consideration. For example, catalytic reactions are preferred over stoichiometric ones as they reduce waste.

The following table illustrates the calculation of atom economy for a hypothetical addition reaction versus a substitution reaction.

| Reaction Type | General Equation | Atom Economy |

| Addition | A + B → C | 100% |

| Substitution | A-X + B → A-B + X | < 100% |

Reducing Derivatives: Green chemistry encourages the minimization or avoidance of protecting groups and other temporary modifications, as these steps require additional reagents and generate waste. acs.orgrjpn.org While often necessary for selectivity, the choice of protecting groups should be carefully considered. The use of the 2-cyanoethyl group as a protecting group that can be removed under mild conditions aligns with this principle, especially if the deprotection byproducts are benign. libretexts.org

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or replaced with safer alternatives. Efforts are continuously being made to replace traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. When performing reactions with this compound, the selection of a less hazardous solvent is a key green chemistry consideration.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste and often enabling reactions to occur under milder conditions. The development of catalytic methods for reactions involving this compound would be a significant step towards a greener synthetic process.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reactivity Modes for the Bromoacetate (B1195939) and Cyanoethyl Moieties

The bromoacetate and cyanoethyl moieties of 2-Cyanoethyl 2-bromoacetate offer distinct reactive sites that can be further exploited. The bromine atom serves as a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The electron-withdrawing nature of the cyano group stabilizes negative charges that develop during these reactions, facilitating the formation of a wide array of products.

Future research could delve into less conventional reactivity patterns. For instance, the cyanoethyl group, typically seen as a protecting group or a precursor to other functionalities, could be explored for its potential participation in cycloaddition reactions or as a trigger for cascade reactions. Investigating the interplay between the bromoacetate and cyanoethyl groups under various reaction conditions could unveil novel reaction pathways, leading to the synthesis of complex molecular architectures. One area of interest is the potential for intramolecular reactions between the two moieties, which could lead to the formation of unique heterocyclic systems.

Development of Catalyst Systems for Enhanced Selectivity and Efficiency

To date, many reactions involving bromoacetates rely on stoichiometric reagents or harsh reaction conditions. The development of advanced catalyst systems presents a significant opportunity to improve the selectivity and efficiency of transformations involving this compound.

Key areas for catalyst development include:

Enantioselective Catalysis: Designing chiral catalysts that can control the stereochemistry of reactions at the α-carbon of the bromoacetate moiety would be a major advancement. This would enable the asymmetric synthesis of valuable chiral building blocks for pharmaceuticals and other bioactive molecules.

Photoredox Catalysis: Utilizing light-driven catalytic cycles could open up new avenues for radical-based transformations of this compound, offering alternative reactivity to traditional ionic pathways.

Phase-Transfer Catalysis: For reactions involving immiscible phases, the development of highly efficient phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can enhance reaction rates and yields, particularly in alkylation reactions.

| Catalyst Type | Potential Application with this compound | Desired Outcome |

| Chiral Lewis Acids/Bases | Asymmetric alkylations, Michael additions | High enantioselectivity |

| Transition Metal Catalysts | Cross-coupling reactions, C-H activation | Formation of complex carbon skeletons |

| Organocatalysts | Enantioselective substitutions and additions | Metal-free, environmentally benign synthesis |

| Photoredox Catalysts | Radical-mediated cyclizations and additions | Novel bond formations under mild conditions |

Integration into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. nih.govnih.gov The bifunctional nature of this compound makes it an ideal candidate for incorporation into MCRs.

By acting as a "linchpin" component, it can connect different molecular fragments, leading to the rapid construction of diverse and complex scaffolds. nih.gov For example, it could participate in Ugi or Passerini-type reactions, where the bromoacetate moiety undergoes nucleophilic attack and the cyanoethyl group remains as a handle for further functionalization. This strategy allows for the efficient discovery of molecules with novel biological activities. nih.gov The integration of this compound into MCRs could significantly accelerate the synthesis of libraries of compounds for high-throughput screening in drug discovery and materials science. nih.govnih.gov

Design of Next-Generation Synthetic Reagents Based on the this compound Core Structure

The core structure of this compound can serve as a template for the design of a new generation of synthetic reagents with tailored reactivity and applications. By modifying the ester group or introducing substituents on the bromoacetate backbone, novel reagents with enhanced stability, selectivity, or functionality can be developed.

For instance, replacing the ethyl group with a chiral auxiliary could lead to new reagents for asymmetric synthesis. Attaching a fluorescent tag or a solid support to the cyanoethyl group could create reagents for biological labeling or high-throughput synthesis, respectively. The development of such "designer reagents" would expand the synthetic chemist's toolbox and enable the construction of increasingly complex and functional molecules.

Methodological Advancements for Sustainable Synthesis and Process Intensification

In line with the principles of green chemistry, future research should focus on developing more sustainable and efficient methods for the synthesis and application of this compound. This includes exploring solvent-free reaction conditions, utilizing renewable starting materials, and developing continuous flow processes for its production and subsequent transformations.

Process intensification strategies, such as the use of microreactors, can offer significant advantages in terms of safety, efficiency, and scalability. These advanced manufacturing techniques can lead to higher yields, reduced waste generation, and a smaller environmental footprint. For instance, the synthesis of related compounds like 2-cyanoethyl acetoacetate (B1235776) has been optimized for large-scale applications, highlighting the potential for similar advancements with this compound. google.com

Q & A